4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
Overview
Description
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
The synthesis of 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of an imidazole with a halogenated compound.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of an alpha-halo ketone with an amine.
Amino Nitrile Method: This method involves the reaction of an amino nitrile with an aldehyde or ketone.
Chemical Reactions Analysis
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions to form larger molecules
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. Major products formed from these reactions include imidazole oxides, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may exert antitumor activity by up-regulating pro-apoptotic proteins like Bax, releasing intracellular calcium ions, generating reactive oxygen species (ROS), and activating caspases, leading to cell death .
Comparison with Similar Compounds
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol can be compared with other imidazole derivatives such as:
- 2-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol
- 4-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-6-7(2)14-11(13-6)9-5-8(15)3-4-10(9)12/h3-5,15H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGREKQDWREFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=CC(=C2)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655007 | |
Record name | 4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-44-5 | |
Record name | 4-Chloro-3-(4,5-dimethyl-1H-imidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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